![molecular formula C18H20N4O3S B2811796 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 1171171-57-5](/img/structure/B2811796.png)
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone
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Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play an important role in the signaling pathways of various cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.
Scientific Research Applications
- Researchers have explored the antitumor and cytotoxic effects of similar thiazole derivatives. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
Antitumor and Cytotoxic Activity
properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-18(14-3-5-15(6-4-14)22(24)25)21-9-7-20(8-10-21)11-17-19-16(12-26-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPHLXMJYDWKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-nitrophenyl)methanone |
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